(2E)-5-(2,3-dichlorobenzyl)-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one
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Overview
Description
(2E)-5-(2,3-dichlorobenzyl)-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one is a synthetic organic compound belonging to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a dichlorobenzyl group, and a fluorophenyl imino group. It has garnered interest in various fields of research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-5-(2,3-dichlorobenzyl)-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one typically involves the condensation of 2,3-dichlorobenzaldehyde with 4-fluoroaniline to form an imine intermediate. This intermediate then undergoes cyclization with thioglycolic acid to yield the desired thiazolidinone compound. The reaction conditions often include the use of a suitable solvent such as ethanol or methanol, and the reaction is typically carried out under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Catalysts and automated reaction systems may also be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-5-(2,3-dichlorobenzyl)-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, its antimicrobial activity could be attributed to the disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.
Comparison with Similar Compounds
- (2E)-5-(3,4-dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate
- Vanillin acetate
Comparison: Compared to similar compounds, (2E)-5-(2,3-dichlorobenzyl)-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one stands out due to its unique combination of dichlorobenzyl and fluorophenyl groups. This structural uniqueness may contribute to its distinct biological activities and potential applications. The presence of both electron-withdrawing and electron-donating groups in the molecule can influence its reactivity and interaction with biological targets.
Properties
Molecular Formula |
C16H11Cl2FN2OS |
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Molecular Weight |
369.2 g/mol |
IUPAC Name |
5-[(2,3-dichlorophenyl)methyl]-2-(4-fluorophenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H11Cl2FN2OS/c17-12-3-1-2-9(14(12)18)8-13-15(22)21-16(23-13)20-11-6-4-10(19)5-7-11/h1-7,13H,8H2,(H,20,21,22) |
InChI Key |
NTNROJBQMZPYJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)CC2C(=O)NC(=NC3=CC=C(C=C3)F)S2 |
Origin of Product |
United States |
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